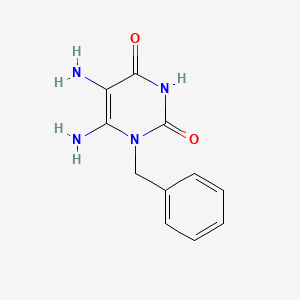

5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione

Description

5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative featuring a benzyl group at position 1 and amino substituents at positions 5 and 6. The pyrimidine-2,4-dione core is a uracil analog, making this compound of interest in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₂N₄O₂ (molecular weight: 240.24 g/mol).

Properties

IUPAC Name |

5,6-diamino-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADWRZPSQGRYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:

Starting Materials: Benzylamine, urea, and appropriate aldehydes.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under controlled temperatures (50-100°C) and may require catalysts or specific solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Continuous Flow Chemistry: For efficient large-scale production.

Catalysis: Using metal or organocatalysts to enhance reaction rates.

Purification: Techniques such as crystallization, distillation, or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione: can undergo various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of nitro groups back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions where amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).

Major Products

Oxidation Products: Nitro derivatives of the original compound.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with various functional groups replacing the amino groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study reported a dose-dependent decrease in cell viability in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Case Study: Anticancer Activity

A notable study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in proliferation rates. The study utilized flow cytometry to analyze cell cycle progression and found that the compound effectively induced G0/G1 phase arrest in treated cells.

Biochemical Applications

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in nucleotide metabolism. This property is particularly relevant for developing drugs targeting metabolic disorders or cancers characterized by altered nucleotide synthesis.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal tissues, indicating its potential for treating neurodegenerative diseases.

Material Science

Polymer Chemistry

In material science, the compound has been explored as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation and enhance its overall performance.

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |

| Anticancer therapies | Induces apoptosis in cancer cells | |

| Biochemical Applications | Enzyme inhibitors | Inhibits enzymes involved in nucleotide metabolism |

| Neuroprotective agents | Reduces oxidative stress in neuronal tissues | |

| Material Science | Polymer synthesis | Improves thermal and mechanical properties of polymers |

Mechanism of Action

The mechanism of action of 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Molecular Targets: Potential targets include DNA, RNA, and proteins involved in cellular processes.

Pathways Involved: Could involve pathways related to cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Substituent Variations at Position 1

- 5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione Substituents: 1-methyl, 5,6-diamino. Synthesis: Produced via condensation of methylurea and ethyl cyanoacetate, achieving a 91.6% yield .

- 5,6-Diamino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione Substituents: 1-isobutyl, 3-methyl, 5,6-diamino. Properties: The branched isobutyl group introduces greater steric bulk than benzyl, which may hinder interactions with biological targets .

Substituent Variations at Position 3

- 5,6-Diamino-3-propylpyrimidine-2,4(1H,3H)-dione Substituents: 3-propyl, 5,6-diamino. Molecular Weight: 184.198 g/mol (CAS 142665-13-2). Key Difference: The 3-propyl group alters electronic distribution and may influence hydrogen-bonding capabilities compared to the unsubstituted position in the benzyl analog .

Amino Group Modifications

- 6-Amino-1-benzyl-5-(ethylamino)pyrimidine-2,4(1H,3H)-dione Substituents: 1-benzyl, 5-ethylamino, 6-amino.

Fused-Ring Derivatives

- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones Example: 6-(2-hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Key Features: Fused pyridine-pyrimidine rings enhance π-conjugation, as evidenced by HOMO-LUMO gaps of 3.91–4.10 eV (DFT analysis).

Physicochemical and Electronic Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV) | Key Reactivity/Solubility Traits |

|---|---|---|---|---|

| 5,6-Diamino-1-benzylpyrimidine-2,4-dione | 1-benzyl, 5,6-diamino | 240.24 | Not reported | High lipophilicity, steric bulk |

| 5,6-Diamino-1-methylpyrimidine-2,4-dione | 1-methyl, 5,6-diamino | 170.15 | Not reported | Improved aqueous solubility |

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a) | Fused rings, hydroxybenzoyl | ~300 (varies) | 3.93 | Enhanced π-conjugation |

Biological Activity

5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 172751-17-6, is a synthetic organic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research.

- Molecular Formula : C₁₁H₁₂N₄O₂

- Molecular Weight : 232.24 g/mol

- IUPAC Name : 5,6-diamino-1-benzylpyrimidine-2,4-dione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using starting materials such as benzylamine and urea. The reaction conditions often require controlled temperatures and may involve catalysts to enhance yield and purity .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Study Findings : A series of pyrimidine derivatives demonstrated effective antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. Specific compounds showed higher activity against these pathogens compared to standard antibiotics .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Activity Level (MIC) |

|---|---|---|

| Compound 6c | Staphylococcus aureus | Low (10 µg/mL) |

| Compound 6h | Escherichia coli | Moderate (5 µg/mL) |

| 5,6-Diamino... | Various (not directly tested) | TBD |

Anticancer Potential

The compound's structure suggests potential as an enzyme inhibitor or receptor ligand in cancer treatment. Studies have shown that similar pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.

The biological activity of this compound may involve:

- Enzyme Inhibition : Compounds may interact with enzymes involved in nucleotide synthesis.

- Cellular Pathways : Potential modulation of pathways related to cell proliferation and apoptosis .

Study on Antibacterial Efficacy

In a comparative study involving various pyrimidine derivatives, researchers found that certain derivatives exhibited broad-spectrum antibacterial activity comparable to established antibiotics like metronidazole.

Key Findings:

- The study highlighted the efficacy of modified pyrimidines against anaerobic bacteria and other pathogens.

Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that some derivatives had favorable absorption rates and bioavailability profiles, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione, and what reaction conditions are critical for yield optimization?

A typical synthesis involves alkylation of a pyrimidine-dione precursor with benzyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). For example, analogous compounds like 1-benzylpyrimidine-diones are synthesized by refluxing with benzyl chloride in DMF, followed by recrystallization from ethanol . Key factors include stoichiometric control of the benzylating agent, reaction time (4–10 hours), and purification via column chromatography or recrystallization.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on spectroscopic methods:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., benzyl group integration, amine protons).

- Mass spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS or GC-MS).

- X-ray crystallography : To resolve dihedral angles between the pyrimidine ring and benzyl group, as seen in structurally similar compounds .

Weak intermolecular hydrogen bonds (C–H···O) may also be observed in crystal packing .

Q. What are the primary chemical reactivity trends of the 5,6-diamino and 1-benzyl groups in this compound?

The 5,6-diamino groups are nucleophilic and prone to acylation or alkylation, while the 1-benzyl group can undergo hydrogenolysis (e.g., Pd/C/H₂) or electrophilic aromatic substitution. Reactivity studies on analogous pyrimidine-diones show that the benzyl moiety stabilizes the ring system but may sterically hinder modifications at the 1-position .

Advanced Research Questions

Q. How can reaction fundamentals and design of experiments (DoE) optimize the synthesis of this compound for scalability?

DoE methods (e.g., factorial designs) are critical for identifying interactions between variables like temperature, solvent ratio, and catalyst loading. For example, reflux time and solvent choice (DMF vs. acetone) significantly impact yields in benzylation reactions . Advanced statistical tools (e.g., response surface methodology) can model non-linear relationships and predict optimal conditions for industrial-scale synthesis .

Q. What computational or crystallographic methods elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Molecular docking : To predict binding affinities with target enzymes (e.g., kinases or viral proteases) based on the pyrimidine-dione core and benzyl substituent .

- X-ray crystallography : Resolves key interactions, such as hydrogen bonding between the 5,6-diamino groups and active-site residues, as demonstrated in related pyrimidine derivatives .

- DFT calculations : Assess electronic effects of substituents on reactivity and stability .

Q. How do conflicting spectral or biological activity data for this compound arise, and how can they be resolved?

Contradictions may stem from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) altering solubility and bioactivity .

- Impurity profiles : Byproducts from incomplete alkylation or oxidation require rigorous HPLC or LC-MS analysis .

- Assay variability : Standardize biological assays (e.g., enzyme inhibition IC₅₀) using positive controls like known kinase inhibitors .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

- Prodrug design : Masking the 5,6-diamino groups as acetylated or carbamate derivatives.

- Microencapsulation : Using PLGA nanoparticles to protect against hydrolytic degradation in acidic environments.

- pH-adjusted formulations : Buffered solutions (pH 7.4) prevent deamination, as shown in studies on similar pyrimidine-diones .

Q. What advanced analytical techniques differentiate between regioisomers or tautomeric forms of this compound?

- 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons (e.g., distinguishing 1-benzyl vs. 3-benzyl isomers) .

- Dynamic HPLC : Separates tautomers (e.g., keto-enol forms) using chiral stationary phases.

- Variable-temperature NMR : Monitors tautomeric equilibria by tracking chemical shift changes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.